5-Hydroxy-2-methoxybenzaldehyde
Overview
Description
5-Hydroxy-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H8O3 . It is a derivative of benzaldehyde, featuring both hydroxyl and methoxy functional groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reimer-Tiemann Reaction: One common method for synthesizing 5-Hydroxy-2-methoxybenzaldehyde involves the Reimer-Tiemann reaction on 4-methoxyphenol.
Reduction: The compound can be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol.
Industrial Production Methods:
- Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxy-2-methoxybenzaldehyde can undergo oxidation reactions to form various oxidized derivatives.
Substitution: It reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in ethanol is a typical reducing agent.
Substitution: Malononitrile is used for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.
Substitution: 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.
Scientific Research Applications
Chemistry:
- 5-Hydroxy-2-methoxybenzaldehyde is used in the synthesis of various organic compounds, including Schiff base compounds .
Biology:
- It is employed to study the electroantennogram response of the vine weevil to a broad range of volatile plant compounds .
Medicine:
- The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium avium subsp. paratuberculosis .
Industry:
Mechanism of Action
Comparison with Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a well-known flavoring agent with similar structural features but different functional properties.
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Isovanillin is another isomer with distinct chemical behavior.
Ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): This compound is an isomer with different reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
5-hydroxy-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-3-2-7(10)4-6(8)5-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNIBJPEJAWOTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326844 | |
Record name | 5-hydroxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35431-26-6 | |
Record name | 5-hydroxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-hydroxy-2-methoxybenzaldehyde in the synthesis of Schiff bases, and what biological activities have been explored for these derivatives?
A1: this compound serves as a key building block in synthesizing Schiff base ligands. [] It reacts with primary amines, like 2-amino-5-nitrothiazole and 2-amino-5-ethyl-1,3,4-thiadiazole, through a condensation reaction to form the Schiff base structure. [] These resulting Schiff base derivatives, incorporating the this compound moiety, have been investigated for their antimicrobial activity against various bacterial and fungal species. []
Q2: Beyond its synthetic utility, is this compound found naturally, and if so, in what context?
A2: Yes, this compound is a naturally occurring compound. It has been identified as a constituent of Trianthema portulacastrum Linn., commonly known as Bishkhapra. [] This plant has a history of use in Ayurvedic medicine for various purposes. []
Q3: The provided research mentions characterization techniques used to confirm the structure of compounds derived from this compound. What specific techniques were employed?
A3: Researchers utilized a combination of spectroscopic techniques to confirm the structures of the synthesized Schiff base derivatives. These techniques included UV-visible spectroscopy, 1H NMR, 13C NMR, and mass spectrometry (MS). [] Additionally, molecular modeling software (ACD simulation software) was employed to visualize and analyze the optimized structures of the compounds. []
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